molecular formula C21H18F3N5O5 B2608157 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941935-72-4

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2608157
CAS RN: 941935-72-4
M. Wt: 477.4
InChI Key: UIDJNAIWHBJKQQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethoxyphenyl group, and an imidazotriazine group . These groups are common in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions . For instance, the trifluoromethoxy group can be introduced through viable syntheses .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethoxy group, for example, can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethoxy group, for example, is often involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity and solubility .

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a 1,2,4-triazine scaffold, which has been associated with biological activity. Researchers synthesized a series of novel 7-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, incorporating ester, carboxylic acid, and pyrimidine amide moieties at the 3-position of the thiazolo[3,2-b]-1,2,4-triazin-7-one core . These derivatives were evaluated for their antibacterial properties against various bacterial strains. Notably, some of these compounds exhibited superior antibacterial activity compared to ciprofloxacin, especially against certain resistant strains. The presence of a fluorine atom at the para position of the benzyl group was found to enhance activity, suggesting that this substitution is optimal. Additionally, compounds containing carboxylic acid groups showed enhanced antibacterial effects.

Fyn Kinase Inhibition

Another avenue of interest is the compound’s potential as a Fyn kinase inhibitor. A related compound, 3-amino-1,2,4-triazin-5(2H)-one, was identified as a hit compound with micromolar inhibition of Fyn kinase (IC50 = 4.8 μM) . Computational investigations into the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold could guide further optimization efforts. Understanding the binding modes and key interactions with the target protein may lead to the development of more potent Fyn kinase inhibitors.

DNA Topoisomerase II Interaction

The same compound was also studied for its interaction with DNA topoisomerase II. Docking studies revealed that the carboxylic acid moiety of the compound forms critical salt bridges with magnesium ions in the protein, suggesting a potential mechanism of action . This interaction could be explored further to understand its implications in cellular processes and drug design.

Photocatalysis and Photothermal Applications

While not directly reported for this specific compound, the 1,2,4-triazine scaffold has been investigated in photocatalysis and photothermal applications . Researchers have explored its potential in light-driven hydrogen production and as a photosensitizer. Although this compound’s exact behavior in these applications remains to be studied, its structural features warrant further investigation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal methods should be followed to ensure safety .

properties

IUPAC Name

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O5/c1-33-15-8-4-14(5-9-15)27-10-11-28-18(31)19(32)29(26-20(27)28)12-17(30)25-13-2-6-16(7-3-13)34-21(22,23)24/h2-9H,10-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDJNAIWHBJKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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